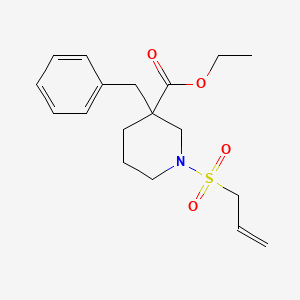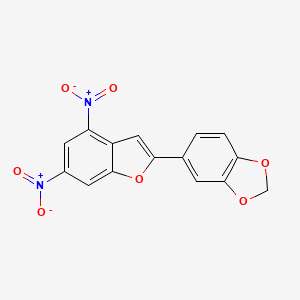![molecular formula C23H29ClF2N6O2 B4295117 N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE](/img/structure/B4295117.png)
N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE
Descripción general
Descripción
N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes an adamantyloxy group, a chloro(difluoro)methoxy phenyl group, and a triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves multiple steps. The initial step often includes the preparation of the adamantyloxyethyl intermediate, followed by the introduction of the chloro(difluoro)methoxy phenyl group. The final step involves the formation of the triazine core through cyclization reactions under controlled conditions. Common reagents used in these reactions include various halogenating agents, catalysts, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatographic and spectroscopic analyses, are essential to monitor the production process and ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chloro(difluoro)methoxy group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine core or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides of the compound, while reduction can produce derivatives with modified functional groups
Aplicaciones Científicas De Investigación
N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also studied for its unique chemical properties and reactivity.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in the development of new pharmaceuticals, particularly for targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural features and chemical stability.
Mecanismo De Acción
The mechanism of action of N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate the compound’s mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE include other triazine derivatives with different substituents. Examples include:
- N~2~-[2-(1-adamantyloxy)ethyl]-N~4~-{4-[fluoro(difluoro)methoxy]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine
- N~2~-[2-(1-adamantyloxy)ethyl]-N~4~-{4-[chloro(methoxy)]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the adamantyloxy group, chloro(difluoro)methoxy phenyl group, and triazine core imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
4-N-[2-(1-adamantyloxy)ethyl]-2-N-[4-[chloro(difluoro)methoxy]phenyl]-6-N-methyl-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClF2N6O2/c1-27-19-30-20(28-6-7-33-22-11-14-8-15(12-22)10-16(9-14)13-22)32-21(31-19)29-17-2-4-18(5-3-17)34-23(24,25)26/h2-5,14-16H,6-13H2,1H3,(H3,27,28,29,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGFAKMKGAARRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)Cl)NCCOC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClF2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-5-(5-{[(5Z)-2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B4295034.png)
![methyl 5-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4295036.png)
![1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4295039.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4295057.png)

![2,2,2-TRIFLUORO-N-[2,4,6-TRIPHENOXY-3,5-BIS(2,2,2-TRIFLUOROACETAMIDO)PHENYL]ACETAMIDE](/img/structure/B4295078.png)
![3-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)propanoic acid](/img/structure/B4295083.png)
![[2-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] (E)-but-2-enoate](/img/structure/B4295091.png)
![6-AMINO-4-{4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL}-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4295101.png)
![2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE](/img/structure/B4295124.png)
![METHYL N-[1-{[2-(1-ADAMANTYL)ETHYL]AMINO}-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]CARBAMATE](/img/structure/B4295139.png)
![(2Z)-4-oxo-4-phenyl-2-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid](/img/structure/B4295141.png)
![N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2,4-DICHLOROBENZAMIDE](/img/structure/B4295142.png)
